molecular formula C10H10O2S B12111986 2-Propenoic acid, 2-mercapto-3-(2-methylphenyl)-, (2Z)-

2-Propenoic acid, 2-mercapto-3-(2-methylphenyl)-, (2Z)-

Cat. No.: B12111986
M. Wt: 194.25 g/mol
InChI Key: PDTZJHYLLHBRIT-TWGQIWQCSA-N
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Description

2-Propenoic acid, 2-mercapto-3-(2-methylphenyl)-, (2Z)- is a chemical compound with the molecular formula C10H10O2S. It is known for its unique structure, which includes a propenoic acid backbone with a mercapto group and a 2-methylphenyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-mercapto-3-(2-methylphenyl)-, (2Z)- typically involves the reaction of 2-methylphenylacetic acid with thiourea under acidic conditions to form the corresponding thiol. This intermediate is then subjected to a condensation reaction with acrylic acid to yield the final product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-mercapto-3-(2-methylphenyl)-, (2Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 2-mercapto-3-(2-methylphenyl)-, (2Z)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-mercapto-3-(2-methylphenyl)-, (2Z)- involves its interaction with molecular targets through its reactive thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • **2-Propenoic acid, 2-mercapto-3-(4-methylphenyl)-, (2Z)-
  • **2-Propenoic acid, 2-mercapto-3-(5-methoxy-2-methylphenyl)-, (2Z)-

Uniqueness

Compared to its analogs, 2-Propenoic acid, 2-mercapto-3-(2-methylphenyl)-, (2Z)- is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules.

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

(Z)-3-(2-methylphenyl)-2-sulfanylprop-2-enoic acid

InChI

InChI=1S/C10H10O2S/c1-7-4-2-3-5-8(7)6-9(13)10(11)12/h2-6,13H,1H3,(H,11,12)/b9-6-

InChI Key

PDTZJHYLLHBRIT-TWGQIWQCSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C(/C(=O)O)\S

Canonical SMILES

CC1=CC=CC=C1C=C(C(=O)O)S

Origin of Product

United States

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